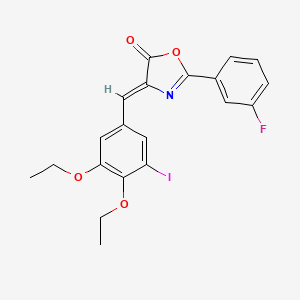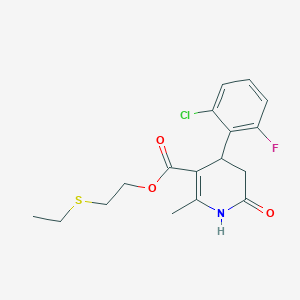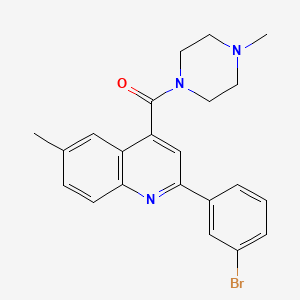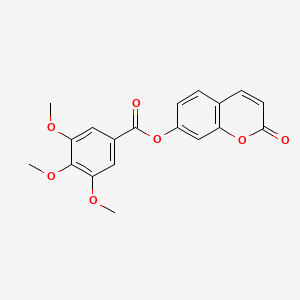![molecular formula C22H24N4O2 B4809410 4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4809410.png)
4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE
概要
説明
4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one . This intermediate is then acylated with succinic anhydride to produce N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of microwave irradiation and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .
科学的研究の応用
4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
作用機序
The mechanism of action of 4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazolinone derivatives have been shown to inhibit human immunodeficiency virus (HIV) replication by targeting viral enzymes .
類似化合物との比較
Similar Compounds
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate: This compound shares a similar quinazolinone core structure and exhibits comparable biological activities.
N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide:
Uniqueness
4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives .
特性
IUPAC Name |
4-[(4-oxoquinazolin-3-yl)methyl]-N-(pyridin-4-ylmethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21(24-13-16-9-11-23-12-10-16)18-7-5-17(6-8-18)14-26-15-25-20-4-2-1-3-19(20)22(26)28/h1-4,9-12,15,17-18H,5-8,13-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMCHJDKTWAQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1-[(4-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4809331.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4809339.png)
![9-Methyl-2-(4-methylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4809345.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4809353.png)


![N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4809364.png)
![3-({[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4809386.png)
![3-Methoxy-4-[3-(4-methylphenoxy)propoxy]-5-prop-2-enylbenzaldehyde](/img/structure/B4809394.png)
![6-cyclopropyl-N-[4-(diethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4809405.png)
![(2E)-3-{[3-(trifluoromethyl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B4809414.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methyl-5-nitrophenyl)butanamide](/img/structure/B4809433.png)


